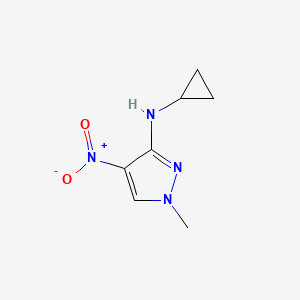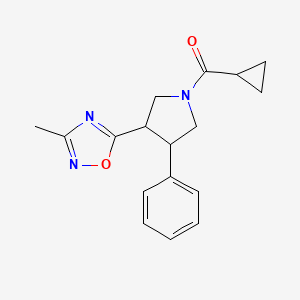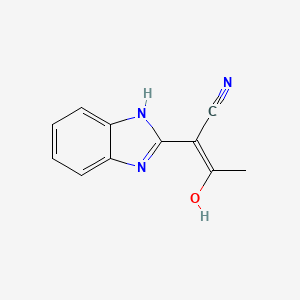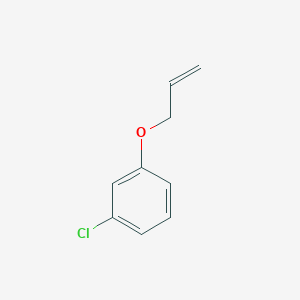![molecular formula C22H19N3O5 B2885358 5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1020978-85-1](/img/structure/B2885358.png)
5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C22H19N3O5 and its molecular weight is 405.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Cardiovascular Effects of Benzimidazole Derivatives
Benzimidazole derivatives, including those with dimethoxyphenyl groups, have been studied for their cardiovascular effects. These compounds have shown to increase the force of contraction in isolated rat atria and have varied effects on heart rate and blood pressure depending on the specific derivative. The research indicates that these compounds can have rapid and lasting effects, with potential applications in cardiovascular research and treatment strategies (Diederen & Kadatz, 1981).
Antituberculotic Activity of Imidazo[4,5-b]pyridine Derivatives
Derivatives of imidazo[4,5-b]pyridine have been synthesized and tested for antituberculotic activity. The study involved the synthesis of various derivatives, including carboxylic acids and amides, exploring their potential as antituberculotic agents. This research contributes to the development of new treatments for tuberculosis, highlighting the chemical's relevance in medicinal chemistry (Bukowski & Janowiec, 1996).
Antiprotozoal Agents
Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, synthesized through various chemical reactions, have shown strong in vitro activity against protozoal infections. This research demonstrates the potential of these compounds in treating diseases caused by protozoal pathogens, offering insights into new therapeutic options (Ismail et al., 2004).
Versatile Reagents in Synthesis
The utility of imidazo[4,5-b]pyridines as versatile reagents in chemical synthesis has been highlighted. These compounds serve as potent pharmacophores in drug design, underscoring their importance in developing new pharmaceuticals (Ostrovskyi et al., 2011).
Optical Properties for Material Science
Imidazo[1,5-a]pyridine derivatives exhibit remarkable optical properties, including absorption and fluorescence, making them suitable for use in luminescent materials. The ability to tune these properties based on chemical structure opens up applications in material science and photonics (Volpi et al., 2017).
Propriétés
IUPAC Name |
5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-13-6-4-12(5-7-13)20-24-19-16(22(26)27)11-17(23-21(19)25-20)15-9-8-14(29-2)10-18(15)30-3/h4-11H,1-3H3,(H,26,27)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQFWUFUPFPXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=C(C=C(C=C4)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2,5-Dimethoxyphenyl)carbamoyl]-2-(hexylamino)propanoic acid](/img/structure/B2885281.png)

![N-[(2-chlorophenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2885284.png)
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2885287.png)
![N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2885288.png)



![N-(1-cyanocyclohexyl)-2-[({5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methyl)amino]propanamide](/img/structure/B2885294.png)

![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)